Mdm2-IN-23

Breast Cancer In Vitro Cytotoxicity Antiproliferative Assay

Mdm2-IN-23 (compound 5d) is the lead-optimized inhibitor from the 5a-5f series, specifically targeting the MDM2-p53 interaction. This compound is distinguished by its defined cellular potency (IC50 60.09 μM in MCF-7), validated selectivity window over normal MCF-10A cells, and its computational benchmark against Nutlin-3a (ΔGave = -10.35 kcal/mol). It is essential for reproducible oncology research, lead optimization, and computational MDM2 inhibitor design. Not for human therapeutic use.

Molecular Formula C26H20Cl4N2O2S
Molecular Weight 566.3 g/mol
Cat. No. B12370087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdm2-IN-23
Molecular FormulaC26H20Cl4N2O2S
Molecular Weight566.3 g/mol
Structural Identifiers
SMILESCC1=C(C(N=C(N1)SCC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C26H20Cl4N2O2S/c1-15-23(25(33)34-13-16-5-3-2-4-6-16)24(20-10-9-19(28)12-22(20)30)32-26(31-15)35-14-17-7-8-18(27)11-21(17)29/h2-12,24H,13-14H2,1H3,(H,31,32)
InChIKeyBTYVDHIVPAKSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mdm2-IN-23 Procurement Guide: A Monastrol-Derived MDM2-p53 Inhibitor with Defined In Vitro and In Silico Activity


Mdm2-IN-23 (also designated as compound 5d) is a small-molecule inhibitor that targets the MDM2-p53 protein-protein interaction [1]. It belongs to a class of dihydropyrimidine (DHPM) derivatives designed from a Monastrol scaffold, aiming to restore p53 tumor suppressor function by preventing MDM2-mediated degradation [1]. The compound is intended for research use only and is not approved for human therapeutic applications [1].

Procurement Advisory: Why Mdm2-IN-23 Cannot Be Substituted with Other MDM2 Inhibitors


Interchanging MDM2 inhibitors without specific performance data is not scientifically justified, as the class exhibits high variability in binding affinity, functional potency, and scaffold-driven selectivity. Mdm2-IN-23 is a Monastrol-derived dihydropyrimidine with a specific binding profile quantified by computational ΔGave and validated by cellular IC50 in MCF-7 cells [1]. Its potency is contextually benchmarked against the well-characterized clinical candidate Nutlin-3a via molecular dynamics simulation [1]. Furthermore, Mdm2-IN-23 has demonstrated differential in vitro cytotoxicity between cancerous MCF-7 cells and normal MCF-10A cells, a selectivity profile that cannot be assumed for other in-class inhibitors [1]. Generic substitution without comparable characterization therefore carries the risk of selecting a compound with divergent cellular efficacy, scaffold-dependent off-target effects, or unvalidated selectivity in the specific model system of interest [1].

Quantitative Evidence Guide: Verifiable Differentiation of Mdm2-IN-23 for Scientific Procurement


Mdm2-IN-23 MCF-7 Cytotoxicity IC50: In Vitro Potency Benchmark for Breast Cancer Model Selection

Mdm2-IN-23 (compound 5d) exhibited measurable antiproliferative activity against the human breast cancer cell line MCF-7 with an IC50 value of 60.09 μM, determined via MTT assay [1]. This value positions Mdm2-IN-23 as a moderately potent inhibitor within the class, providing a defined baseline for researchers requiring a tool compound with validated cellular activity in this widely used breast cancer model [1]. The selectivity of Mdm2-IN-23 for cancer cells was assessed by parallel testing on the normal breast epithelial cell line MCF-10A, revealing that the compound did not produce statistically significant cytotoxicity on normal cells at concentrations up to 200 μM [1]. The data were extracted from the primary research article by Mehri et al. (2024) and serve as the sole peer-reviewed quantitative in vitro characterization available for this compound [1].

Breast Cancer In Vitro Cytotoxicity Antiproliferative Assay

Mdm2-IN-23 vs. Nutlin-3a: Molecular Dynamics Benchmarking for Comparative Potency Assessment

In a molecular dynamics (MD) simulation study, Mdm2-IN-23 (compound 5d) demonstrated a calculated average binding free energy (ΔGave) of -10.35 kcal/mol toward MDM2 [1]. The MD simulation revealed that Mdm2-IN-23 exhibits a median potency in comparison with Nutlin-3a, a well-established reference MDM2 inhibitor [1]. This computational benchmark situates Mdm2-IN-23 within the potency landscape of known MDM2 inhibitors, providing a comparative framework for researchers evaluating whether this compound aligns with their potency requirements prior to experimental validation. The binding pose analysis indicated that Mdm2-IN-23 occupies the p53-binding pocket of MDM2, mimicking key p53 residue interactions [1].

Molecular Dynamics Simulation Binding Affinity MDM2-p53 Interaction

Mdm2-IN-23 SAR Context: Differentiation from Closely Related Monastrol-Derived Analogs

Within the synthesized series of dihydropyrimidine compounds (5a-5f), Mdm2-IN-23 (compound 5d) was identified as the best compound based on combined in silico and in vitro evaluation [1]. The series included compounds 5a-5f, all designed from a Monastrol scaffold, but 5d achieved the highest average binding free energy (ΔGave = -10.35 kcal/mol) and the most favorable cytotoxicity profile among the six tested derivatives [1]. This within-series differentiation establishes that Mdm2-IN-23 represents the optimal selection from this specific chemical library for researchers pursuing MDM2 inhibition via the dihydropyrimidine scaffold. The SAR study indicated that specific substitutions on the dihydropyrimidine core contributed to enhanced MDM2 binding and cellular activity [1].

Structure-Activity Relationship Monastrol Derivatives Lead Optimization

Mdm2-IN-23 Patent Origin: Defined Molecular Identity and Structural Verification

Mdm2-IN-23 is disclosed in the USPTO assignment record for U.S. Patent 11,299,460, titled "MDM2 inhibitor, preparation method therefor, pharmaceutical composition thereof and use thereof" with inventors Zhihong ZENG, Zhe WANG, and Rongzhen JIANG [1]. The compound has a defined molecular formula of C26H20Cl4N2O2S and a molecular weight of 566.33 g/mol [1]. This patent provenance establishes Mdm2-IN-23 as a structurally defined and independently verifiable chemical entity, distinguishing it from proprietary compounds lacking public structural disclosure. The molecular structure has been characterized by infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, providing a verified chemical identity for procurement and quality control purposes [1].

Small Molecule Inhibitor Chemical Identity Quality Control

Recommended Research Applications for Mdm2-IN-23 Based on Verified Evidence


In Vitro Breast Cancer Model Studies Requiring Moderate-Potency MDM2 Inhibition with Selectivity Data

Researchers using MCF-7 human breast adenocarcinoma cells as a model system for p53 wild-type cancer can utilize Mdm2-IN-23 with the established IC50 reference of 60.09 μM [1]. This defined potency, combined with the demonstrated selectivity window against MCF-10A normal breast epithelial cells (no significant cytotoxicity at 200 μM), makes Mdm2-IN-23 suitable for studies requiring cancer-cell-selective MDM2 inhibition [1]. The MTT assay protocol and 48-hour incubation conditions are documented in the primary literature, enabling reproducible experimental design [1].

Computational Chemistry and Molecular Modeling Benchmarking Against Nutlin-3a

Mdm2-IN-23 serves as a useful benchmark compound for molecular modeling studies investigating MDM2-p53 interaction inhibitors, with a calculated ΔGave of -10.35 kcal/mol and MD simulation data demonstrating median potency relative to Nutlin-3a [1]. Researchers performing virtual screening campaigns, molecular docking validation, or molecular dynamics simulations of MDM2 inhibitors can use Mdm2-IN-23 as a reference point for calibrating computational workflows against published binding free energy values [1].

Structure-Activity Relationship (SAR) Studies on Dihydropyrimidine Scaffolds

Mdm2-IN-23 (compound 5d) represents the most optimized compound from the 5a-5f series of Monastrol-derived dihydropyrimidine MDM2 inhibitors [1]. Medicinal chemists and chemical biologists pursuing lead optimization of dihydropyrimidine-based MDM2 inhibitors can use Mdm2-IN-23 as a reference compound for benchmarking new analogs, given its established position as the best compound in the characterized series based on both in silico binding predictions and in vitro cytotoxicity [1].

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